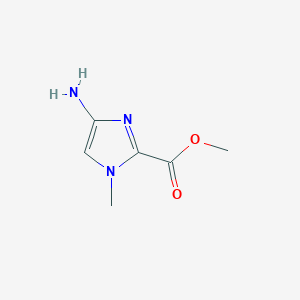

methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYTVNRGWWHESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609937 | |

| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162085-97-4 | |

| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The imidazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this target molecule suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and the necessary analytical characterization. The proposed route is designed to be robust and adaptable, providing a solid foundation for further research and development.

Introduction: The Significance of Substituted Imidazoles

Imidazole-containing compounds are ubiquitous in nature and medicine, exhibiting a broad spectrum of biological activities.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring enable it to interact with various biological targets, making it a cornerstone in the design of new pharmaceuticals. The target molecule, this compound, features a trifecta of functional groups—an amino group, a methyl ester, and N-methylation—that offer multiple points for diversification and modulation of its physicochemical properties. This makes it a valuable intermediate for the construction of more complex molecular architectures in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis will commence with the construction of the 4-aminoimidazole ring, followed by a carefully orchestrated sequence of protection, C2-functionalization, N1-methylation, and deprotection/esterification steps. The protection of the exocyclic amino group is paramount to prevent side reactions and ensure regioselective functionalization of the imidazole ring.

Proposed Synthetic Pathway

The proposed synthesis is divided into five key stages:

-

Synthesis of 4-Amino-1H-imidazole: Formation of the core imidazole heterocycle.

-

Protection of the 4-Amino Group: Introduction of a suitable protecting group to direct subsequent reactions.

-

C2-Carboxylation of the Imidazole Ring: Introduction of the carboxylic acid moiety at the 2-position.

-

N1-Methylation of the Imidazole Ring: Introduction of the methyl group at the N1 position.

-

Deprotection and Esterification: Removal of the protecting group and formation of the final methyl ester.

Figure 2: Proposed synthetic workflow.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-1H-imidazole

The synthesis of the 4-aminoimidazole core can be achieved through various established methods. One common approach is the reaction of diaminomaleonitrile with formamidine acetate, which provides the corresponding 4-amino-5-cyanoimidazole, followed by decyanation. A more direct route involves the condensation of an appropriate three-carbon precursor with an ammonia source. For the purpose of this guide, we will reference a general procedure that can be optimized.

Protocol 1: Synthesis of 4-Amino-1H-imidazole

-

To a solution of diaminomaleonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of formamidine acetate.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 4-amino-1H-imidazole-5-carbonitrile can be purified by recrystallization.[2]

-

The cyano group can then be removed through reductive decyanation using a suitable reducing agent like sodium in liquid ammonia or through acidic hydrolysis followed by decarboxylation.

Stage 2: Protection of the 4-Amino Group

To prevent unwanted side reactions at the nucleophilic amino group during subsequent C2-functionalization and N1-methylation, it must be protected. An acetyl group is a suitable choice as it is stable under the conditions required for the next steps and can be readily removed.

Protocol 2: Acetylation of 4-Amino-1H-imidazole

-

Dissolve 4-amino-1H-imidazole in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1H-imidazol-4-yl)acetamide.

Stage 3: C2-Carboxylation of the Imidazole Ring

The introduction of a carboxyl group at the C2 position of the imidazole ring can be challenging. A plausible approach is a Kolbe-Schmitt-type reaction, where the deprotonated imidazole acts as a nucleophile towards carbon dioxide under pressure and elevated temperature. Alternatively, formylation at C2 followed by oxidation can be employed.[3]

Protocol 3: Carboxylation of N-(1H-Imidazol-4-yl)acetamide

-

In a high-pressure autoclave, dissolve N-(1H-imidazol-4-yl)acetamide in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone).

-

Add a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate.

-

Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 10-20 atm).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

-

After cooling and carefully venting the autoclave, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-acetamido-1H-imidazole-2-carboxylic acid.

Stage 4: N1-Methylation of the Imidazole Ring

With the C2 position functionalized and the 4-amino group protected, the next step is the regioselective methylation of the N1 position of the imidazole ring. The choice of base and solvent is critical to favor methylation at the desired nitrogen.

Protocol 4: N1-Methylation of 4-Acetamido-1H-imidazole-2-carboxylic acid

-

Suspend 4-acetamido-1H-imidazole-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen.

-

To the resulting solution, add methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid.

Stage 5: Deprotection and Esterification

The final step involves the simultaneous removal of the acetyl protecting group and the esterification of the carboxylic acid. This can be efficiently achieved under acidic conditions using methanol.

Protocol 5: Deprotection and Esterification

-

Suspend 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid in methanol.

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or add a solution of acetyl chloride in methanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

Neutralization with a mild base will yield the free amine, this compound.

Data Summary

The following table summarizes the expected transformations and key analytical data for the intermediates and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected Mass Spec (m/z) |

| 4-Amino-1H-imidazole | C₃H₅N₃ | 83.09 | Signals for imidazole ring protons and amino protons | [M+H]⁺ = 84.05 |

| N-(1H-Imidazol-4-yl)acetamide | C₅H₇N₃O | 125.13 | Signals for imidazole protons, acetyl methyl protons, and amide NH | [M+H]⁺ = 126.06 |

| 4-Acetamido-1H-imidazole-2-carboxylic acid | C₆H₇N₃O₃ | 169.14 | Signals for imidazole proton, acetyl methyl protons, and amide NH | [M+H]⁺ = 170.05 |

| 4-Acetamido-1-methyl-1H-imidazole-2-carboxylic acid | C₇H₉N₃O₃ | 183.16 | Signals for imidazole proton, N-methyl protons, acetyl methyl protons, and amide NH | [M+H]⁺ = 184.07 |

| This compound | C₆H₉N₃O₂ | 155.16 | Signals for imidazole proton, N-methyl protons, ester methyl protons, and amino protons | [M+H]⁺ = 156.07 |

Conclusion and Future Perspectives

This technical guide has detailed a rational and feasible synthetic route to this compound. The proposed pathway relies on a series of well-established chemical transformations, offering a solid starting point for researchers in the field. The key to a successful synthesis lies in the careful optimization of each step, particularly the C2-carboxylation and the selective N1-methylation. The strategic use of a protecting group for the 4-amino functionality is critical for achieving the desired regioselectivity.

The availability of this versatile imidazole building block will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutic agents. Future work could focus on refining the proposed synthesis to improve overall yield and reduce the number of steps, potentially through the development of novel catalytic methods for the direct and regioselective functionalization of the 4-aminoimidazole core.

References

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

RSC Publishing. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. DOI:10.1039/D0QO00764A. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation facilitates the reduction of oxidized initiator methionines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]

-

RSC Publishing. (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

CAS Number: 162085-97-4

Abstract

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, appearing in a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, general synthetic strategies, potential applications, and safety and handling protocols. It is important to note that while this guide consolidates the publicly available data, a specific, detailed experimental synthesis protocol and comprehensive spectral characterization for this particular molecule are not readily found in peer-reviewed literature or patent filings. The information presented herein is a synthesis of data from chemical suppliers, safety data sheets, and the broader scientific context of imidazole chemistry.

Introduction to the Imidazole Core in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The presence of both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen allows the imidazole ring to act as a proton donor and acceptor, facilitating hydrogen bonding with biological targets.[2] Furthermore, its aromatic nature allows for π-stacking interactions. These properties have led to the incorporation of the imidazole scaffold into a multitude of approved drugs with diverse therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents.[2][3] The substitution pattern on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for designing novel therapeutic agents.[4]

This compound belongs to the class of substituted imidazole carboxylates. The ester and amino functionalities, along with the N-methylation, provide multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. The following information is primarily sourced from chemical supplier databases.[1][5]

| Property | Value | Source |

| CAS Number | 162085-97-4 | [5] |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.16 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically offered at ≥95% | [6] |

| LogP | 0.37010 | [1] |

| PSA (Polar Surface Area) | 70.14 Ų | [1] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis Strategies for Substituted Imidazoles

While a specific, peer-reviewed synthesis protocol for this compound is not available in the searched literature, the synthesis of structurally related amino-imidazole esters generally follows established routes for imidazole ring formation. The most common and versatile methods for constructing the imidazole core can be adapted for this target molecule.

One plausible synthetic approach could involve the construction of the imidazole ring from acyclic precursors, followed by or incorporating the desired substitutions. A generalized workflow for the synthesis of a substituted imidazole is depicted below.

Caption: Generalized synthetic workflow for substituted imidazoles.

A common strategy for forming the imidazole ring is the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (Debus synthesis) or its variations. For a highly substituted imidazole like the target molecule, a multi-step synthesis is more likely. A potential, though unconfirmed, pathway could start from a precursor like 2-amino-2-cyanoacetamide. This could undergo cyclization with an orthoformate to form an intermediate imidazole, which would then be subjected to methylation and other functional group manipulations to arrive at the final product. The precise sequence of these steps would be critical to avoid unwanted side reactions and to ensure the correct regiochemistry of the substituents.

Potential Applications in Medicinal Chemistry

Given the prevalence of the imidazole scaffold in bioactive compounds, this compound is likely utilized as a key intermediate in the synthesis of potential therapeutic agents. The amino and ester groups serve as handles for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential derivatization pathways for drug discovery.

Based on the activities of structurally similar compounds, derivatives of this compound could be investigated for a range of biological targets, including:

-

Protein Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors used in oncology.

-

G-Protein Coupled Receptor (GPCR) Modulators: Imidazole-containing compounds have been developed as agonists and antagonists for various GPCRs.

-

Antimicrobial Agents: The imidazole core is central to many antifungal and antibacterial drugs.[3]

The specific substitution pattern of this molecule may confer unique properties that could be exploited in the design of selective inhibitors or modulators for novel biological targets.

Safety and Handling

A Safety Data Sheet (SDS) for this compound provides the following hazard information and precautionary measures.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or when generating dust.

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This compound is a valuable heterocyclic building block for chemical synthesis, particularly in the field of drug discovery. While its full physicochemical characterization and a detailed, validated synthesis protocol are not publicly available, its structural features suggest significant potential for the development of novel bioactive molecules. Researchers and scientists working with this compound should rely on the available safety data for proper handling and should consider general imidazole synthesis strategies as a starting point for their synthetic endeavors. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

- EP0310745A2 - Substituted imidazole derivatives and their preparation and use - Google Patents. Accessed January 9, 2026.

- EP0034473B1 - Substituted imidazoles, their preparation and pharmaceutical compositions containing the same - Google Patents. Accessed January 9, 2026.

- HUP9902460A3 - Novel substituted imidazole compounds, their use, method for their preparation and pharmaceutical compositions containing them - Google Patents. Accessed January 9, 2026.

- US20030207896A1 - Imidazole derivatives or salts thereof and drugs containing the ... - Google Patents. Accessed January 9, 2026.

-

5-substituted imidazole derivatives - Patent US-10568326-B2 - PubChem. Accessed January 9, 2026. Available from: [Link]

-

US8557981B2 - Process for the synthesis of 4H-imidazo [1,5-a][4][7] benzodiazepines, in particular midazolam and salts thereof - Google Patents. Accessed January 9, 2026. Available from:

- EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from ... - Google Patents. Accessed January 9, 2026.

-

CAS 162085-97-4 - ChemBK. Accessed January 9, 2026. Available from: [Link]

- US7446209B2 - Synthesis of temozolomide and analogs - Google Patents. Accessed January 9, 2026.

- US3354173A - Imidazole carboxylates - Google Patents. Accessed January 9, 2026.

-

4-氨基-1-甲基-1H-咪唑2-羧酸甲酯 - CAS号查询. Accessed January 9, 2026. Available from: [Link]

-

1-甲基-1H-咪唑-2-羧酸甲酯 - CAS号查询. Accessed January 9, 2026. Available from: [Link]

- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents. Accessed January 9, 2026.

- EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents. Accessed January 9, 2026.

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents. Accessed January 9, 2026.

- JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. Accessed January 9, 2026.

-

Kwas 1h-imidazolo-2-karboksylowy, 4-amino-1-metylo-, ester metylowy/ 95% [162085-97-4]. Accessed January 9, 2026. Available from: [Link]

- CAS 162093-39-2 3,3-Dimethyl-2-[2-[2-chloro-3-[2 ... - Alfa Chemistry. Accessed January 9, 2026. Available from: https://www.alfa-chemistry.com/cas_162093-39-2.htm

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Accessed January 9, 2026. Available from: [Link]

Sources

- 1. Methyl 4-amino-1-methylimidazole-2-carboxylate, CasNo.162085-97-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 30148-21-1 | Ethyl 1-methyl-1H-imidazole-2-carboxylate | Esters | Ambeed.com [ambeed.com]

- 3. US7446209B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 4. EP0310745A2 - Substituted imidazole derivatives and their preparation and use - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Kwas 1h-imidazolo-2-karboksylowy, 4-amino-1-metylo-, ester metylowy/ 95% [162085-97-4] [pol-aura.pl]

- 7. HUP9902460A3 - Novel substituted imidazole compounds, their use, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

A Prospective Technical Guide to the Biological Evaluation of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a novel imidazole derivative with potential for diverse biological activities. This guide provides a comprehensive framework for its initial biological characterization. While specific data for this compound is not yet publicly available, this document leverages structure-activity relationships from related imidazole compounds to propose a robust, multi-pronged screening strategy. Detailed, self-validating experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are presented, alongside visual workflows, to empower researchers to unlock the therapeutic potential of this promising molecule.

Introduction: The Imidazole Scaffold and the Promise of a Novel Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[3] Derivatives of the imidazole core have been successfully developed as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[2][4]

This guide focuses on a specific, yet uncharacterized, derivative: This compound (CAS No. 162085-97-4).[5] To date, there is a notable absence of published biological data for this compound. This document serves as a prospective guide, outlining a logical and efficient workflow for its initial biological evaluation. By examining the activities of structurally similar compounds, we can hypothesize potential therapeutic applications and design a targeted screening cascade to elucidate its biological function.

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉N₃O₂

-

Molecular Weight: 155.15 g/mol [6]

-

Structure:

-

A five-membered imidazole ring.

-

A methyl ester group at position 2.

-

An amino group at position 4.

-

A methyl group on the nitrogen at position 1.

-

2.2. Synthesis

While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of substituted imidazoles can be adapted.[7][8][9] A plausible synthetic route could involve the cyclization of appropriate precursors followed by functional group manipulations.

Hypothesized Biological Activities Based on Structural Analogs

The biological activities of several structurally related aminoimidazole carboxylate derivatives provide clues to the potential therapeutic applications of this compound.

| Structurally Similar Compound | Observed Biological Activity | Potential Therapeutic Area | Reference |

| 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides | Potent inhibitors of Trypanosoma cruzi | Antiparasitic | [10] |

| 1H-imidazole-2-carboxylic acid derivatives | Metallo-β-lactamase inhibitors | Antibacterial (resistance breaking) | [11] |

| 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide | Potent and specific inhibitor of Protein Kinase C-iota (PKC-ι) | Anticancer | [12] |

| Substituted 1H-benzo[d]imidazole derivatives | DNA minor groove binding agents and Topoisomerase I inhibitors | Anticancer | [13][14] |

| Various imidazole derivatives | General antimicrobial activity | Anti-infective | [4][15] |

Based on these analogs, it is reasonable to hypothesize that this compound may possess anticancer, antimicrobial (including antibacterial and antifungal), and/or enzyme-inhibitory activities.

Proposed Experimental Workflow for Biological Evaluation

The following is a recommended, tiered approach for the initial biological characterization of this compound.

Caption: Proposed tiered workflow for the biological evaluation of this compound.

Tier 1: Primary Screening

4.1.1. In Vitro Cytotoxicity Screening

This initial screen will determine if the compound exhibits broad anticancer activity.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

4.1.2. Broad-Spectrum Antimicrobial Screening

This assay will identify any antibacterial or antifungal properties of the compound.

Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth.

-

Compound Preparation: Prepare a 2-fold serial dilution of the compound in broth in a 96-well plate, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Growth Assessment: Visually inspect the wells for turbidity or use a spectrophotometer to measure optical density at 600 nm. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).

Tier 2: Hit Validation and Mechanism of Action

If the primary screens yield positive results, the following experiments should be conducted to validate the hits and begin to elucidate the mechanism of action.

Caption: Workflow for hit validation and mechanism of action studies.

4.2.1. Dose-Response Cytotoxicity Studies: For promising anticancer hits, perform detailed dose-response curves for a broader range of cancer cell lines to determine the IC₅₀ (half-maximal inhibitory concentration) values.

4.2.2. Cell Cycle and Apoptosis Assays: To understand how the compound affects cancer cells, perform flow cytometry analysis. Propidium iodide staining can be used to assess cell cycle distribution, while Annexin V/PI staining can quantify apoptosis.

4.2.3. Target-Based Enzyme Inhibition Assays: Based on the activities of structural analogs, test the compound's ability to inhibit specific enzymes. For example, a panel of protein kinases or topoisomerase I and II could be screened.

Conclusion

While this compound remains a molecule without a defined biological role, its structural features, shared with a class of pharmacologically active compounds, make it a compelling candidate for drug discovery efforts. The experimental workflows detailed in this guide provide a clear and logical path for its initial biological characterization. A systematic approach, beginning with broad phenotypic screens and progressing to more targeted mechanistic studies, will be crucial in uncovering the therapeutic potential of this novel imidazole derivative.

References

-

1-(substituted)benzyl-5-aminoimidazole-4-carboxamides are potent orally active inhibitors of Trypanosoma cruzi in mice. Experientia. 1991 Jan 15;47(1):51-3. [Link]

-

[Synthesis and pharmacologic action of substituted imidazolyl- and thiazolylmethylthioethylguanidine]. Arzneimittelforschung. 1987 Sep;37(9):1003-7. [Link]

-

Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorg Med Chem. 2022 Oct 15;72:116993. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023 May 26;28(11):4383. [Link]

-

Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. Farmaco Sci. 1976 Jun;31(6):393-402. [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 345-349. [Link]

-

Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Org Lett. 2012 Nov 2; 14(21): 5546–5549. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022 Jan 10;7(3):2949-2965. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022, 7, 3, 2949–2965. [Link]

-

A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. 2016, 5(11), 661-682. [Link]

-

1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. 2022 Jan 14. [Link]

-

Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Arch Toxicol. 2008 Jan;82(1):45-53. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023; 28(11):4383. [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs. 2019 Jan;30(1):65-71. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel). 2021 Dec; 14(12): 1250. [Link]

Sources

- 1. Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. 162085-97-4|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.net [pharmacyjournal.net]

- 10. 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides are potent orally active inhibitors of Trypanosoma cruzi in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 4-Amino-1-Methyl-1H-Imidazole-2-Carboxylate Derivatives in Drug Discovery

Foreword: The imidazole nucleus represents one of the most versatile scaffolds in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of therapeutic agents.[3] This guide focuses on a specific, highly functionalized imidazole building block: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate . We will explore its synthesis, derivatization potential, and strategic application in the development of novel therapeutics, moving beyond simple protocols to explain the underlying chemical principles that drive success in the laboratory.

The Core Scaffold: Synthesis and Characterization

The strategic value of any chemical series begins with a reliable and scalable synthesis of the core structure. This compound serves as a critical starting material, offering three points for diversification: the C4-amino group, the C2-ester, and the potential for further functionalization on the imidazole ring itself.

Retrosynthetic Analysis & Preferred Synthetic Route

A common and effective route to this scaffold begins with the nitration of a simpler imidazole precursor, followed by reduction. The synthesis of the related compound, methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, provides a strong template. This nitro-intermediate is a key precursor, which can then be reduced to the desired 4-amino compound.

A typical synthesis proceeds as follows:

-

Esterification & N-Methylation: Starting from a commercially available imidazole carboxylic acid, simultaneous or sequential esterification and N-methylation are performed.

-

Nitration: The resulting methyl 1-methyl-1H-imidazole-2-carboxylate is subjected to nitration to install the nitro group at the C4 position.

-

Reduction: The crucial step is the reduction of the 4-nitro group to the 4-amino group, yielding the target molecule.

Expert Insight: The choice of reducing agent in the final step is critical. While various methods exist (e.g., catalytic hydrogenation with Pd/C, metal reductions with SnCl2 or Fe/HCl), catalytic hydrogenation is often preferred for its clean reaction profile and high yield, minimizing the formation of side products and simplifying purification.

Workflow for Synthesis of the Core Scaffold

The following diagram outlines the logical flow for the synthesis of the key nitro-intermediate, a precursor to our target compound.

Caption: Synthesis of the nitro-imidazole precursor.[4]

Spectroscopic Characterization

Accurate characterization is paramount. For the nitro-precursor, Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate , the following data are expected:

-

¹H-NMR (CDCl₃): δ 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, N-CH₃), 3.93 (s, 3H, O-CH₃).[4]

-

EI-HRMS: m/z calculated for C₆H₇N₃O₄: 185.0437; a measured value would be very close to this.[4]

After reduction to the target This compound , significant shifts in the NMR spectrum would be observed, particularly the disappearance of the nitro-group's electron-withdrawing effect and the appearance of a broad singlet for the -NH₂ protons.

Derivatization Strategies for Library Synthesis

The power of this scaffold lies in its trifunctional nature, allowing for rapid library generation. The C4-amino group is the most common site for initial derivatization due to its nucleophilicity.

Acylation and Amide Bond Formation

The primary amino group is readily acylated to form a diverse range of amides. This is a cornerstone reaction in medicinal chemistry, allowing for the introduction of various functionalities to probe structure-activity relationships (SAR).

Experimental Protocol: General Amide Coupling

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Addition of Acid: Add the desired carboxylic acid (1.1 eq.).

-

Coupling Agent: Add a standard peptide coupling agent (e.g., HATU or HOBt/EDC) (1.2 eq.).

-

Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the acid formed.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, perform an aqueous workup to remove the coupling reagents and base. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel chromatography.

Trustworthiness through Causality: The choice of a coupling agent like HATU is deliberate; it minimizes racemization for chiral carboxylic acids and is highly efficient, often leading to cleaner reactions and higher yields compared to older methods. The use of a non-nucleophilic base (DIPEA) is essential to prevent it from competing with the primary amine in reacting with the activated carboxylic acid.

Sulfonylation

Reaction with sulfonyl chlorides provides access to sulfonamides, a different class of compounds with distinct electronic and hydrogen-bonding properties compared to amides. The protocol is similar to acylation but often uses pyridine as both the solvent and base.

Reductive Amination

While less common for this specific scaffold, the amino group could theoretically be used in reductive amination with aldehydes or ketones to generate secondary amines, though this requires careful control to avoid over-alkylation.

Modification of the Ester

The C2-ester provides a secondary point for modification.

-

Hydrolysis: Saponification of the methyl ester with a base like LiOH or NaOH will yield the corresponding carboxylic acid. This introduces a new reactive handle and a negatively charged group, which can be crucial for targeting certain biological receptors.

-

Amidation: The resulting carboxylic acid can then be coupled with a diverse set of amines to form amides, creating derivatives not accessible from the initial scaffold.[5][6] This two-step process dramatically expands the chemical space that can be explored.

Derivatization Workflow

The following diagram illustrates the primary pathways for derivatizing the core scaffold.

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery

Imidazole derivatives are ubiquitous in medicine, acting as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][3] The specific scaffold of 4-amino-1-methyl-1H-imidazole-2-carboxylate is a valuable pharmacophore for several reasons:

-

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H in the unmethylated analogue) and acceptors (the pyridine-like nitrogen), while the C4-amino group and the C2-ester/amide provide additional points for interaction.[7]

-

Structural Rigidity: The planar imidazole ring provides a rigid core to orient substituents in a defined three-dimensional space, which is critical for high-affinity binding to biological targets.

-

Bioisosterism: The imidazole ring is often used as a bioisostere for other aromatic or heterocyclic systems, such as purines, to modulate physicochemical properties and biological activity.[5]

Case Study: Kinase Inhibitors

Many kinase inhibitors feature substituted heterocyclic cores that occupy the adenine-binding pocket of the ATP-binding site. The 4-aminoimidazole scaffold is well-suited to mimic the hydrogen bonding interactions of adenine. Derivatization at the C4-amino position allows for the introduction of groups that can extend into other regions of the kinase active site, conferring selectivity and potency.

Other Potential Therapeutic Areas

-

Antifungal Agents: N-cyano-1H-imidazole-4-carboxamide derivatives have shown promising antifungal activity, particularly against Rhizoctonia solani.[8]

-

Anticancer Agents: Bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands and can inhibit enzymes like topoisomerase, making them interesting anticancer candidates.[7] The structural features of our core scaffold align well with the requirements for such activity.

Quantitative Data Summary

While specific biological data for derivatives of this compound require targeted literature screening for a specific project, related compounds demonstrate the potential. For example, a study on N-cyano-1H-imidazole-4-carboxamides identified a lead compound with potent antifungal activity.

| Compound ID | Target Organism | EC₅₀ (µg/mL) | Reference |

| 12h | Rhizoctonia solani | 2.63 | [8] |

This table illustrates the type of quantitative data that would be generated during a drug discovery campaign to compare the potency of newly synthesized derivatives.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its accessible synthesis and versatile functional handles allow for the systematic exploration of chemical space. By understanding the rationale behind synthetic choices and derivatization strategies, researchers can efficiently generate libraries of novel compounds, accelerating the journey from a starting material to a potential therapeutic candidate.

References

-

NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2. PubChem. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]

-

Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health (NIH). Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Industrial production method of 4-amino-5-imidazole formamide.Google Patents.

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

-

Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. Available at: [Link]

-

Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Available at: [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.Google Patents.

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 1-METHYL-4-NITRO-1H-IMIDAZOLE-2-CARBOXYLATE | 169770-25-6 [chemicalbook.com]

- 5. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. Due to the limited availability of public domain raw spectroscopic data for this specific compound, this guide will focus on the theoretical underpinnings of the expected spectral features based on its chemical structure. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for researchers who may synthesize or acquire this molecule. This guide will further outline the standard experimental protocols for obtaining high-quality spectroscopic data and will serve as a valuable resource for the analysis and interpretation of the spectra of this and structurally related compounds.

Introduction: The Significance of this compound

Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The specific substitution pattern of this compound, featuring an amino group, a methyl ester, and N-methylation, presents a unique electronic and steric profile that could lead to novel pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound of interest.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Imidazole C5-H | ~6.0 - 7.0 | Singlet | 1H | The lone proton on the imidazole ring is expected to appear as a singlet in this region, influenced by the electron-donating amino group and the overall aromaticity. |

| Amino (-NH₂) | ~4.0 - 6.0 | Broad Singlet | 2H | The chemical shift of the amino protons is highly dependent on solvent and concentration and will likely appear as a broad singlet that is exchangeable with D₂O. |

| N-Methyl (-NCH₃) | ~3.5 - 4.0 | Singlet | 3H | The methyl group attached to the imidazole nitrogen is expected to be a sharp singlet. |

| Ester Methyl (-OCH₃) | ~3.7 - 4.2 | Singlet | 3H | The methyl group of the ester functionality will also appear as a sharp singlet, typically slightly downfield from other methyl groups. |

dot

Caption: Predicted ¹H NMR assignments for this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~160 - 170 | The ester carbonyl carbon is expected in this downfield region. |

| Imidazole C2 | ~140 - 150 | The carbon atom bearing the ester group will be significantly downfield. |

| Imidazole C4 | ~135 - 145 | The carbon atom attached to the amino group will also be downfield. |

| Imidazole C5 | ~100 - 115 | The carbon atom bearing the lone proton is expected to be the most upfield of the ring carbons. |

| N-Methyl (-NCH₃) | ~30 - 40 | The N-methyl carbon will appear in the aliphatic region. |

| Ester Methyl (-OCH₃) | ~50 - 60 | The ester methyl carbon is typically found in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet | Characteristic of a primary amine. |

| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Medium to Weak | C-H stretching vibrations of the imidazole ring and methyl groups. |

| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong absorption band characteristic of the ester carbonyl group. |

| C=N and C=C Stretch (Imidazole) | 1500 - 1650 | Medium to Strong | Vibrations of the imidazole ring. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the C-N bonds in the ring and the amino group. |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Characteristic C-O stretching of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): The exact mass of this compound (C₆H₉N₃O₂) is 155.07. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 156.0771.

-

Predicted Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, loss of the entire ester group (-COOCH₃), and fragmentation of the imidazole ring.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

dot

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment on the parent ion.

-

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on well-established principles, the definitive characterization of this molecule awaits the acquisition and publication of experimental data. Researchers synthesizing this compound are encouraged to perform the analyses outlined in this guide to confirm its structure and contribute this valuable data to the scientific community. The availability of such data will undoubtedly accelerate research and development efforts involving this and related imidazole derivatives.

References

Due to the absence of specific literature containing the experimental spectroscopic data for this compound, this section provides references to general but authoritative texts on spectroscopic methods.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Potential Therapeutic Applications of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into numerous clinically successful drugs.[2] This guide focuses on a specific, yet underexplored, imidazole derivative: methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate . While direct therapeutic applications of this compound are not yet extensively documented, its structural features suggest significant potential in several key therapeutic areas. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, plausible therapeutic applications based on related compounds, and a roadmap for its systematic evaluation.

Chemical Properties and Synthesis

Chemical Structure:

IUPAC Name: this compound CAS Number: 162085-97-4[3] Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol

A general synthetic workflow for substituted imidazoles is depicted below:

Caption: A generalized workflow for the synthesis of substituted imidazoles.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the biological activities of structurally related imidazole derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents.[5] Structurally similar compounds, 4-amino-5-imidazolecarboxamide derivatives, are crucial intermediates in the synthesis of the alkylating agent temozolomide, used in the treatment of brain tumors.[6] This suggests that this compound could serve as a valuable building block for the development of novel cytotoxic or targeted anticancer therapies.

Proposed Mechanism of Action: The amino and carboxylate groups on the imidazole ring offer multiple points for chemical modification, allowing for the design of molecules that can interact with various cancer-related targets, such as kinases, polymerases, or microtubules.

Experimental Workflow for Anticancer Evaluation:

Caption: A typical workflow for the preclinical evaluation of a potential anticancer compound.

Antibacterial Agents: Targeting Metallo-β-Lactamases

The emergence of antibiotic resistance is a critical global health threat. One mechanism of resistance involves the production of metallo-β-lactamases (MBLs) by bacteria, which inactivate β-lactam antibiotics. Recent studies have identified 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of MBLs.[7] The carboxylate group in these inhibitors is crucial for coordinating with the zinc ions in the active site of the enzyme.

Proposed Mechanism of Action: this compound, possessing an imidazole-2-carboxylate core, could potentially act as an MBL inhibitor. The methyl ester could either be active as is or serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Experimental Protocol for MBL Inhibition Assay:

Objective: To determine the inhibitory activity of this compound against a representative MBL, such as VIM-2.

Materials:

-

Recombinant VIM-2 enzyme

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

-

Test compound (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compound to the respective wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of the test compound.

Central Nervous System (CNS) Applications: Anticonvulsant and Sedative Properties

A US patent from 1967 describes a class of imidazole carboxylates with potent anticonvulsant, hypnotic, and sedative activities.[8] These compounds were shown to be effective against chemically and electrically induced seizures. The general structure disclosed in the patent shares the imidazole carboxylate core with the topic compound.

Proposed Mechanism of Action: The exact mechanism for the reported CNS effects is not detailed in the patent, but it could involve modulation of GABAergic or glutamatergic neurotransmission, common pathways for anticonvulsant and sedative drugs.

Experimental Workflow for CNS Activity Screening:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 162085-97-4|this compound|BLD Pharm [bldpharm.com]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3354173A - Imidazole carboxylates - Google Patents [patents.google.com]

methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate literature review

An In-Depth Technical Guide to Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a substituted imidazole, it belongs to a class of molecules widely recognized as a "privileged scaffold" in medicinal chemistry, owing to the imidazole ring's unique electronic properties and its prevalence in numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this specific molecule, detailing its physicochemical properties, plausible synthetic methodologies, chemical reactivity, and its strategic importance as a versatile building block in the design and development of novel therapeutic agents. By synthesizing information from the broader field of imidazole chemistry and applying it to this specific structure, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage its potential in their work.

The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structure is not merely a synthetic curiosity but a fundamental component of many biological systems, most notably in the amino acid histidine and the hormone histamine.[2][4] Its significance in drug discovery stems from a unique combination of chemical attributes:

-

Amphoteric Nature : The imidazole ring can act as both a weak acid and a weak base, allowing it to participate in various biological interactions.[5][6] The N-1 proton is weakly acidic, while the sp²-hybridized N-3 nitrogen with its lone pair of electrons is basic.[6]

-

Aromaticity and Stability : The ring possesses a sextet of π-electrons, conferring aromatic stability.[2][3]

-

Hydrogen Bonding Capability : The imidazole nucleus can act as both a hydrogen bond donor (at N-1) and acceptor (at N-3), facilitating strong and specific interactions with biological targets like enzymes and receptors.[1][7]

-

Coordination with Metal Ions : The nitrogen lone pairs readily coordinate with metal ions, a critical feature for its role in the active sites of many metalloenzymes.[8]

These properties make imidazole derivatives exceptionally versatile pharmacophores, and they form the core of numerous approved drugs with a vast range of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[1][5][8] this compound represents a strategically substituted version of this scaffold, offering multiple points for chemical modification and library development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Nomenclature:

-

Systematic Name: this compound

-

CAS Number: 162085-97-4[9]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 155.15 g/mol | [9][10] |

| Molecular Formula | C₆H₉N₃O₂ | [9][10] |

| CAS Number | 162085-97-4 | [9] |

| Topological Polar Surface Area (TPSA) | 70.14 Ų | [10] |

| Predicted LogP | -0.2111 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 5 | [10] |

| Rotatable Bonds | 1 | [10] |

Spectroscopic Characterization Insights:

While specific spectra for this exact compound are proprietary, a skilled chemist can predict the key features based on its structure:

-

¹H NMR: Expect distinct singlets for the N-methyl and O-methyl protons. A singlet for the C5-H proton on the imidazole ring would also be present. The amino (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: Signals corresponding to the two methyl carbons, the three imidazole ring carbons (C2, C4, C5), and the carbonyl carbon of the ester group would be observed.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 155.15, with characteristic fragmentation patterns involving the loss of the methoxy group or the entire ester functionality.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine, C=O stretching for the ester carbonyl, and C=N/C=C stretching characteristic of the imidazole ring.

Synthesis and Chemical Reactivity

The synthesis of polysubstituted imidazoles is a well-explored area of organic chemistry, with numerous named reactions and multi-component strategies available.[11][12][13]

Proposed Synthetic Protocol

A plausible and efficient route to synthesize this compound can be adapted from established methods for creating substituted imidazole carboxylates. The following protocol is a logical, field-proven approach based on the reaction of an amidine precursor with a suitable cyclization partner.

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of N-methyl-2-cyanoacetamide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl cyanoacetate (1 equiv.) and anhydrous ethanol (2 mL per mmol of ester).

-

Reaction: Slowly bubble methylamine gas through the solution or add a 40% aqueous solution of methylamine (1.2 equiv.) dropwise. The choice of gaseous vs. aqueous methylamine depends on scale and available resources; the gaseous form avoids water, which can complicate subsequent steps.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 2-4 hours).

-

Workup: Remove the solvent under reduced pressure. The resulting crude N-methyl-2-cyanoacetamide can often be used directly in the next step without further purification.

Step 2: Cyclization to this compound

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the crude N-methyl-2-cyanoacetamide (1 equiv.) in anhydrous methanol.

-

Base Addition: Add a solution of sodium methoxide in methanol (1.1 equiv., 25 wt%) dropwise at room temperature. Stir for 30 minutes. This step is critical as it deprotonates the active methylene group, forming the nucleophile required for cyclization. The base must be anhydrous to prevent hydrolysis of the ester group.

-

Cyclization: The mechanism proceeds via an intramolecular cyclization where the newly formed carbanion attacks the nitrile carbon, followed by tautomerization to form the aromatic imidazole ring.

-

Esterification (if starting from a different precursor): This protocol assumes an in-situ formation that leads to the desired product. An alternative route involves creating the amino-imidazole core first, followed by esterification, but the one-pot cyclization is more efficient.

-

Quenching & Isolation: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with acetic acid. Remove the methanol under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Diagram: Proposed Synthetic Workflow

Caption: Conceptual binding of an imidazole derivative in a kinase active site.

Pharmacokinetic Considerations for Imidazole-Based Drugs

The pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate is critical to its success. For imidazole-containing compounds, several general principles apply:

-

Solubility: The polar nature of the imidazole ring can enhance aqueous solubility, which is often beneficial for oral bioavailability. [6]However, the overall solubility is highly dependent on the substituents. The ester group in our title compound is relatively lipophilic, while the amino group is hydrophilic.

-

Metabolism: Imidazole rings can be subject to metabolism by Cytochrome P450 enzymes. The methyl ester group is a potential site of hydrolysis by esterase enzymes in the plasma and liver, which would convert the molecule into its corresponding carboxylic acid. [14]This can be a metabolic liability or a deliberate prodrug strategy.

-

Distribution: The distribution of imidazole drugs varies widely. Some, like the antifungal ketoconazole, have broad distribution, while others may be designed for specific tissue targeting. [15][16] The specific structure of this compound, with its balance of polar and nonpolar groups, suggests it would have moderate cell permeability, a feature that can be fine-tuned through derivatization.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a strategically designed building block poised for significant application in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries, enabling the exploration of vast chemical space in the search for novel therapeutics. While its intrinsic biological activity may be modest, its true power is realized when it is incorporated as a central scaffold in more complex molecules targeting a range of diseases from cancer to infectious agents.

Future research should focus on leveraging this intermediate in combinatorial synthesis workflows and exploring its utility in fragment-based drug discovery. The continued development of novel synthetic methods to access this and related substituted imidazoles will further empower chemists to design the next generation of targeted, effective, and safe medicines.

References

-

Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

-

Verma, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. BioMed Research International, 2022, 9925221. [Link]

-

Gupta, P., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. [Link]

-

Ahmad, I., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Catalysts, 14(3), 193. [Link]

-

Singh, S., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Chemistry & Biodiversity, e202400650. [Link]

-

Bhat, V. G., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300760. [Link]

-

A. A., et al. (2022). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939–3954. [Link]

-

de Freitas, R. P., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(1), 93. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3954. [Link]

-

Acar, Ç., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(3), 3298–3313. [Link]

-